2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide
Description
2-(Cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a multifunctional acetamide derivative featuring a cyclopentylsulfanyl group, a furan-2-yl ring, and a thiophen-3-yl moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to other acetamide derivatives in the literature .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-9-22-10-13)15-6-3-8-21-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSOMGTXMIRHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Introduction of various substituents on the aromatic rings
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
The following compounds share structural or functional group similarities with the target molecule:
Key Comparative Insights
Bioactivity :
- The triazole-sulfanyl derivatives () exhibit anti-exudative activity, suggesting that the sulfanyl group and heterocyclic moieties (furan/thiophene) enhance anti-inflammatory properties. The target compound’s cyclopentylsulfanyl group may offer similar benefits but with improved lipophilicity .
- Thiophene-containing acetamides () are structurally validated via crystallography but lack explicit bioactivity data, highlighting a gap in pharmacological characterization for such derivatives .
Structural Stability: Crystallographic studies (e.g., ) emphasize the importance of hydrogen bonding and π-stacking in thiophene-containing acetamides. The target compound’s hydroxy group may enhance solubility but reduce thermal stability compared to non-hydroxylated analogues .
Biological Activity
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H21NO3S2
- Molecular Weight : 351.5 g/mol
- CAS Number : 2415503-22-7
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many thiophenes and furan derivatives are known for their antimicrobial properties. The presence of the cyclopentylsulfanyl group may enhance this activity by improving solubility or bioavailability.
- Enzyme Inhibition : Compounds similar to this one have shown potential as enzyme inhibitors, particularly in targeting proteases associated with viral infections, such as HIV .
- Antioxidant Properties : The hydroxyl group in the structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Biological Activity Studies
A review of literature reveals several studies that highlight the biological activities associated with similar compounds:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on related thiobenzanilides demonstrated that modifications to the thioacyl moiety significantly influenced their antibacterial properties. The findings suggest that similar modifications in this compound could yield compounds with enhanced antimicrobial efficacy .
- HIV Protease Inhibition : Research focusing on pyrone derivatives has shown that structural modifications can lead to effective inhibitors of HIV protease, highlighting the potential for this compound to serve as a lead compound in developing antiviral therapies .
- Antioxidant Activity Assessment : Experimental evaluations indicated that compounds containing furan and thiophene rings possess significant antioxidant properties. This suggests that this compound may also exhibit similar protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
